1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate
1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate
Brand Name:
Vulcanchem
CAS No.:
104744-50-5
VCID:
VC0018083
InChI:
InChI=1S/C18H18N8.2C2H4O2/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;2*1-2(3)4/h1-10H,19-22H2;2*1H3,(H,3,4)
SMILES:
CC(=O)O.CC(=O)O.C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N
Molecular Formula:
C22H26N8O4
Molecular Weight:
466.502
1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate
CAS No.: 104744-50-5
Cat. No.: VC0018083
Molecular Formula: C22H26N8O4
Molecular Weight: 466.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104744-50-5 |
|---|---|
| Molecular Formula | C22H26N8O4 |
| Molecular Weight | 466.502 |
| IUPAC Name | acetic acid;4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine |
| Standard InChI | InChI=1S/C18H18N8.2C2H4O2/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;2*1-2(3)4/h1-10H,19-22H2;2*1H3,(H,3,4) |
| Standard InChI Key | VNLHFBVWKXKWOS-UHFFFAOYSA-N |
| SMILES | CC(=O)O.CC(=O)O.C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator